Myelin Oligodendrocyte Glycoprotein (35-55) (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

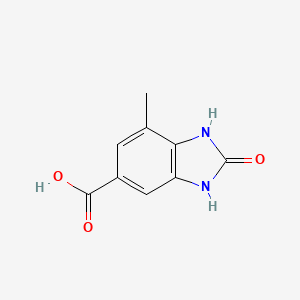

Myelin Oligodendrocyte Glycoprotein (35-55), Human (MOG 35-55) is a truncated peptide from the human Myelin Oligodendrocyte Glycoprotein (MOG) responsible for the induction of experimental autoimmune encephalomyelitis in mouse and rat models for human multiple sclerosis research . It is an integral membrane protein expressed in the central nervous system and is localized to oligodendrocytes and myelin lamellae . This protein consists of 218 amino acids and two transmembrane domains .

Chemical Reactions Analysis

MOG (35-55) is known to induce strong T and B cell responses and is highly encephalitogenic . It produces a relapsing-remitting neurological disease with extensive plaque-like demyelination, common to the manifestations of multiple sclerosis .Physical And Chemical Properties Analysis

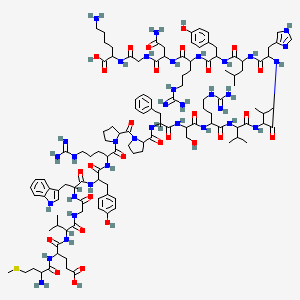

MOG (35-55) is a lyophilized powder that is soluble in deionized water . Its empirical formula is C120H179N35O28S, and it has a molecular weight of 2591.99 .Mechanism of Action

Target of Action

Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) (human) is a minor component of the Central Nervous System (CNS) myelin . It is solely expressed at the outermost surface of myelin sheaths and oligodendrocyte membranes . This makes MOG a potential target of cellular and humoral immune responses in inflammatory demyelinating diseases .

Mode of Action

MOG (35-55) interacts with its targets, inducing strong T and B cell responses . It has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . This interaction results in changes in the immune response, potentially leading to the development of therapies for multiple sclerosis .

Biochemical Pathways

The interaction of MOG (35-55) with T and B cells affects the immune response pathways. It has been demonstrated that MOG (35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . This suppression can alter the course of inflammatory demyelinating diseases, such as multiple sclerosis .

Pharmacokinetics

It is known that peptides like mog (35-55) can be presented to t cells by dendritic cells, which can influence their bioavailability and efficacy .

Result of Action

The result of MOG (35-55) action is a suppressive shift in secreted cytokines, mainly due to increased TGF-β1 levels . This leads to an increase in memory CD4+ T cells compared to memory CD8+ T cells . The overall effect is a suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases like multiple sclerosis .

Action Environment

The action of MOG (35-55) can be influenced by the environment in which it is present. For example, the presence of other immune cells, such as dendritic cells, can influence the efficacy of MOG (35-55) in suppressing the immune response . Additionally, factors such as the presence of other cytokines can also influence the action of MOG (35-55) .

Advantages and Limitations for Lab Experiments

The advantages of using Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) in laboratory experiments include its availability in large quantities, its stability in various conditions, and its ability to interact with other molecules in the myelin sheath. The main limitation of using Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) in laboratory experiments is its difficulty to purify, as it is a glycoprotein and has a complex structure.

Future Directions

There are many potential future directions for research on Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55). These include further research into its role in diseases such as multiple sclerosis and neuromyelitis optica, as well as its role in the development and maintenance of the myelin sheath. Additionally, further research into the structure and function of Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) may help to identify new therapeutic targets for the treatment of neurological disorders. Finally, further research into the biochemical and physiological effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) may help to identify new therapeutic strategies for the treatment of neurological disorders.

Synthesis Methods

Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) is synthesized in the endoplasmic reticulum (ER) of oligodendrocytes. The process of synthesis begins with the transcription of the Myelin Oligodendrocyte Glycoprotein (35-55) (human) gene, which is located on chromosome 8. The gene is then translated into a protein, which is then modified by glycosylation and glycosyltransferase enzymes. The glycosylation process adds sugar molecules to the protein, forming the Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) glycoprotein.

Scientific Research Applications

Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) has been studied extensively in both in vitro and in vivo experiments. In vitro experiments have been used to study the molecular structure of Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) and its interactions with other molecules. These experiments have also been used to study the role of Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) in the development of the myelin sheath and its functions in the CNS. In vivo experiments have been used to study the effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) (35-55) on the nervous system and its role in diseases such as multiple sclerosis and neuromyelitis optica.

Biochemical Analysis

Biochemical Properties

Myelin Oligodendrocyte Glycoprotein (35-55) (human) has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . It interacts with various biomolecules, including enzymes and proteins, within the immune system. For instance, it has been found to induce strong T and B cell responses .

Cellular Effects

Myelin Oligodendrocyte Glycoprotein (35-55) (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress antigen-specific T cell responses .

Molecular Mechanism

The molecular mechanism of action of Myelin Oligodendrocyte Glycoprotein (35-55) (human) involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) change over time. It has been observed that this compound suppresses antigen-specific T cell responses associated with autoimmune demyelination .

Dosage Effects in Animal Models

The effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) vary with different dosages in animal models. It has been shown to induce T cell-mediated multiple sclerosis in animal models .

Metabolic Pathways

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways .

Transport and Distribution

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is localized to oligodendrocytes and the outermost surface of myelin sheaths . This localization affects its activity and function within the cell .

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWEKCSWFQBIT-RVMQXVHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H179N35O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2592.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B575323.png)

![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)